molecular formula C12H11NO2S B8317429 5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B8317429
M. Wt: 233.29 g/mol
InChI Key: WNYFWFCHWVJUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 5-pyridin-4-ylthiophene-3-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-7-11(16-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3

InChI Key

WNYFWFCHWVJUMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-thiophene-3-carboxylic acid ethyl ester (5.26 mmol), 4-pyridylboronic acid (5.26 mmol), caesium carbonate (7.9 mmol) and palladium (0) tetrakis-triphenylphosphine (0.53 mmol) were dissolved in a mixture of water (10 mL), IMS (20 mL) and DME (50 mL). The reaction mixture was heated by microwave irradiation to 140° C. for 10 minutes, and then ether (100 mL) and water (20 mL) were added. The organic solution was washed with water, dried with anhydrous magnesium sulfate, filtered and the solvent evaporated to give brown oil. The residue was purified by flash chromatography on silica. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.035 g) as an off-white solid. LCMS m/z 234.04 [M+H]+ R.T.=2.10 min. (Analytical Method 5).
Quantity
5.26 mmol
Type
reactant
Reaction Step One
Quantity
5.26 mmol
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.9 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladium (0) tetrakis-triphenylphosphine
Quantity
0.53 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.